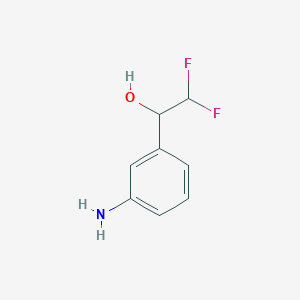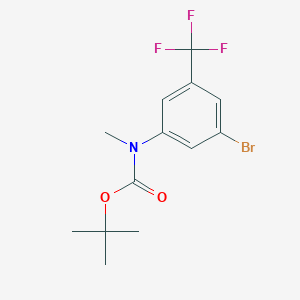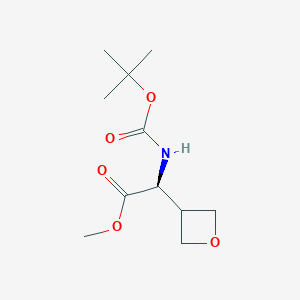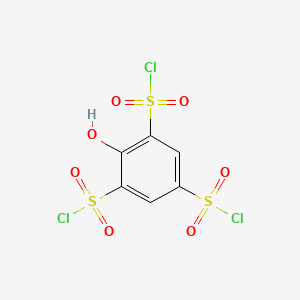
3-Fluoro-4-(trichloromethyl)benzoic acid, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(trichloromethyl)benzoic acid (3FTCMBA) is a versatile compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 105-107°C, and a boiling point of 300°C. It is a widely available reagent, with 97% purity, and can be used in a variety of laboratory experiments.
科学的研究の応用
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used in various scientific research applications, including organic synthesis, analytical chemistry, and drug design. It has been used to synthesize various organic compounds, such as 3-fluoro-4-chlorobenzoic acid and 3-fluoro-4-bromobenzoic acid. It has also been used in the synthesis of various pharmaceuticals, such as aminocoumarin. Additionally, 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used as a starting material for the synthesis of various heterocyclic compounds, such as 3-fluoro-4-oxazolidinone.
作用機序
The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules and form a Lewis adduct. It is also believed to act as a nucleophile, which means that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The advantages of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its availability, low cost, and high purity. Additionally, it has a low toxicity and is relatively easy to handle. The limitations of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its relatively low solubility in water and its tendency to form insoluble salts with certain acids.
将来の方向性
The future directions of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% research include further exploration of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug design. Additionally, further research could be conducted to explore the possibility of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a starting material for the synthesis of other compounds. Additionally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a catalyst in organic synthesis. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in the development of new materials.
合成法
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% can be synthesized by two methods: the direct method and the indirect method. The direct method involves the reaction of trichloroacetic acid with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. The indirect method involves the reaction of trichloroacetic acid with 3-fluorobenzaldehyde in the presence of a base, such as potassium hydroxide.
特性
IUPAC Name |
3-fluoro-4-(trichloromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTAJFWAPOUYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)


![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)






![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)

